molecular formula C57H98O10S3Ti B3354966 Titanium, tris(dodecylbenzenesulfonato-kappaO)(2-propanolato)- CAS No. 61417-55-8

Titanium, tris(dodecylbenzenesulfonato-kappaO)(2-propanolato)-

Cat. No.: B3354966
CAS No.: 61417-55-8
M. Wt: 1087.4 g/mol
InChI Key: KKOHCQAVIJDYAF-UHFFFAOYSA-N
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Description

Overview of Coordination Chemistry in Titanium Complexes

The coordination chemistry of titanium is rich and varied, with the +4 oxidation state being the most dominant. wikipedia.org Titanium(IV) complexes are typically characterized by a high degree of covalent bonding due to the high oxidation state. wikipedia.org While simple tetraalkyltitanium compounds are often unstable and difficult to isolate due to the large size of the titanium atom and the electron-deficient nature of its tetrahedral complexes, the use of mixed-ligand systems, particularly with alkoxide and cyclopentadienyl (B1206354) co-ligands, leads to more stable and useful compounds. wikipedia.org Titanium complexes can adopt various coordination geometries, with octahedral being common, although tetrahedral geometries are also observed, as in the case of titanium tetrachloride. wikipedia.org The nature of the ligands bound to the titanium center is crucial in determining the complex's stability, solubility, and reactivity.

Significance of Alkoxide and Sulfonate Ligands in Titanium Compound Design

Alkoxide and sulfonate ligands are of particular importance in the design of functional titanium compounds.

Alkoxide Ligands (RO⁻): Titanium alkoxides are typically prepared by reacting titanium tetrachloride with alcohols. wikipedia.org These compounds are versatile precursors in materials science, particularly for the synthesis of titanium dioxide (TiO₂) via sol-gel processes. wikipedia.orgresearchgate.net The isopropoxide ligand, in particular, is a common feature in many commercially available titanium compounds, such as titanium isopropoxide, which is used in the Sharpless epoxidation and other catalytic reactions. atamankimya.com The Ti-O bond in alkoxides can be cleaved, allowing for further reactions and making them useful as catalysts and surface modifiers. researchgate.net

Sulfonate Ligands (RSO₃⁻): The dodecylbenzenesulfonate ligand is an anionic surfactant with a long hydrophobic alkyl chain and a polar sulfonate head group. researchgate.netnih.gov The incorporation of sulfonate groups into titanium complexes can impart unique properties. The long alkyl chain can enhance solubility in nonpolar media and improve dispersion in polymer matrices. The sulfonate group, with its ability to interact with fillers and polar surfaces, makes these compounds effective as coupling agents. In the context of catalysis, the electronic properties of the sulfonate ligand can influence the Lewis acidity of the titanium center, thereby affecting its catalytic activity.

The combination of both alkoxide and sulfonate ligands in a single molecule, as in Titanium tris(dodecylbenzenesulfonate)isopropoxide, creates a multifunctional compound with a unique balance of properties.

Historical Context and Evolution of Titanium-Based Coupling Agents and Catalysts

The development of titanium-based compounds for industrial applications has a rich history. The discovery of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta, which earned them the Nobel Prize in Chemistry in 1963, was a landmark achievement. core.ac.uksci-hub.stresearchgate.net These catalysts, initially based on the combination of titanium halides (like titanium tetrachloride) with aluminum alkyls, revolutionized the field of polymer chemistry by enabling the stereospecific polymerization of olefins like ethylene (B1197577) and propylene. core.ac.uknsmsi.ir

Over the decades, Ziegler-Natta catalysts have undergone significant evolution through several generations. The introduction of supports, such as magnesium chloride, and the use of internal and external electron donors have dramatically improved their activity and stereoselectivity. nsmsi.ir

In parallel, the development of coupling agents began in the 1940s to improve the adhesion between inorganic fillers (like glass fibers) and organic polymer resins. yg-1.com While silane (B1218182) coupling agents were the first to be developed, the 1970s saw the emergence of titanate coupling agents. These compounds were found to be highly effective at improving the dispersion of fillers in polymers and enhancing the mechanical properties of the resulting composites. researchgate.net Titanate coupling agents, with their unique molecular architecture, can act not only as a bridge between the inorganic filler and the polymer matrix but also as catalysts and dispersing agents. yg-1.com

Rationale for Research Focus on Titanium tris(dodecylbenzenesulfonate)isopropoxide

Titanium tris(dodecylbenzenesulfonate)isopropoxide (CAS No. 61417-55-8) is a monoalkoxy-type titanate coupling agent. Its molecular formula is C₅₇H₉₄O₁₀S₃Ti. chemicalbook.com The rationale for the research interest in this specific compound stems from its unique hybrid structure, which combines a reactive isopropoxide group with three bulky dodecylbenzenesulfonate ligands. This combination is expected to confer a unique set of properties:

Enhanced Filler Interaction: The three dodecylbenzenesulfonate ligands provide strong interactions with a wide range of inorganic fillers and pigments, particularly those with surface protons. yg-1.com

Improved Polymer Compatibility: The long dodecyl chains enhance compatibility with various polymer matrices, leading to better dispersion and improved mechanical properties of composites.

Catalytic Activity: The titanium center, coordinated to both alkoxide and sulfonate ligands, can exhibit catalytic activity in various reactions, including polymerization and transesterification. researchgate.net

Thixotropic Properties: This compound is known to impart thixotropic behavior to resin formulations, which is advantageous in applications requiring control over viscosity and flow.

The compound's dual functionality as both a coupling agent and a catalyst makes it a subject of interest for creating advanced composite materials with tailored properties.

PropertyValue
CAS Number 61417-55-8
Molecular Formula C₅₇H₉₄O₁₀S₃Ti
Molecular Weight 1083.41 g/mol
Physical State Liquid
Primary Use Coupling agent, catalyst, thixotropic agent

Data sourced from multiple references. chemicalbook.comchemnet.com

Current Challenges and Opportunities in Organotitanium Chemistry Research

Despite the significant advances in organotitanium chemistry, several challenges and opportunities remain.

Challenges:

Catalyst Deactivation: Many titanium-based catalysts are sensitive to air and moisture, which can lead to deactivation. wikipedia.org Developing more robust and stable catalysts remains a key challenge.

Precise Control of Polymer Architecture: While Ziegler-Natta and metallocene catalysts offer good control over polymer stereochemistry, achieving precise control over polymer microstructure, such as the incorporation of functional monomers, is still an active area of research. springerprofessional.de

Understanding Reaction Mechanisms: The exact mechanisms of many organotitanium-catalyzed reactions, particularly in heterogeneous systems, are not fully understood. sci-hub.st A deeper mechanistic understanding would facilitate the rational design of more efficient catalysts.

Opportunities:

Sustainable Chemistry: There is a growing interest in developing organometallic catalysts for sustainable chemical processes, such as the utilization of carbon dioxide and the production of biodegradable polymers. hilarispublisher.comacs.org Organotitanium compounds are promising candidates for these applications.

Fine Chemical Synthesis: The development of new organotitanium reagents and catalysts for fine chemical synthesis, including asymmetric catalysis, offers significant opportunities for the pharmaceutical and agrochemical industries. mdpi.comstmjournals.in

Advanced Materials: The use of organotitanium compounds as precursors for advanced materials, such as novel ceramics and functional coatings, is a rapidly expanding field. nih.gov The design of complexes with tailored ligand architectures, like Titanium tris(dodecylbenzenesulfonate)isopropoxide, is central to this effort.

Properties

CAS No.

61417-55-8

Molecular Formula

C57H98O10S3Ti

Molecular Weight

1087.4 g/mol

IUPAC Name

tris(2-dodecylbenzenesulfonic acid);propan-2-ol;titanium

InChI

InChI=1S/3C18H30O3S.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-3(2)4;/h3*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3-4H,1-2H3;

InChI Key

KKOHCQAVIJDYAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)O.[Ti]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Titanium Tris Dodecylbenzenesulfonate Isopropoxide

Precursor Selection and Reaction Pathway Design

The foundational step in synthesizing Titanium tris(dodecylbenzenesulfonate)isopropoxide involves the careful selection of precursors that will form the final compound through a designed reaction pathway. The most common pathway is a ligand substitution reaction.

The synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide is typically achieved through a ligand substitution or exchange reaction. chemguide.co.uk This type of reaction involves replacing one or more ligands in a coordination complex with others. youtube.com In this specific synthesis, the precursor is a titanium alkoxide, most commonly Titanium tetraisopropoxide (TTIP).

The reaction proceeds by substituting three of the isopropoxide (-OCH(CH₃)₂) ligands on the central titanium atom with three dodecylbenzenesulfonate ligands. The general principle involves the exchange of alkoxy groups on the titanium precursor with the incoming dodecylbenzenesulfonic acid. scispace.com The high electrophilic character of the titanium atom facilitates this reaction, although the steric hindrance of the alkoxy groups can influence the rate of ligand interchange. scispace.com The reaction pathway can be generalized as:

Ti(OR)₄ + 3 R'SO₃H → Ti(OR)(OSO₂R')₃ + 3 ROH

Where R is an isopropyl group and R' is a dodecylbenzene (B1670861) group. This process falls under the broad category of sol-gel chemistry, which relies on the hydroxylation and condensation of molecular precursors like metal alkoxides. scispace.com

Achieving the desired tris-substituted product requires precise stoichiometric control over the reactants. The molar ratio of the titanium precursor to the dodecylbenzenesulfonic acid ligand is a critical parameter. For the synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide, a molar ratio of 1:3 (Titanium tetraisopropoxide: Dodecylbenzenesulfonic acid) is typically employed to favor the substitution of three ligands.

Deviation from this optimized ratio can lead to a mixture of products with varying degrees of substitution. For instance, a lower molar ratio of the sulfonic acid might result in mono- and di-substituted titanates, while an excess could potentially lead to the fully substituted tetra-sulfonate species, leaving no isopropoxide group. To drive the reaction to completion and neutralize acidic byproducts, a base such as Triethylamine (B128534) (Et₃N) is often added to the reaction mixture.

Table 1: Effect of Molar Ratios on Product Distribution
Ti Precursor : Ligand RatioPredominant Expected ProductPotential Byproducts
1 : 1Titanium mono(dodecylbenzenesulfonate)triisopropoxideUnreacted precursors, di-substituted product
1 : 2Titanium bis(dodecylbenzenesulfonate)diisopropoxideMono- and tri-substituted products
1 : 3Titanium tris(dodecylbenzenesulfonate)isopropoxideDi- and tetra-substituted products (minor)
1 : 4Titanium tetrakis(dodecylbenzenesulfonate)Tri-substituted product

Reaction Condition Tuning for Yield and Purity

Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product. These parameters directly influence the reaction kinetics and the stability of the reactants and products.

The choice of solvent plays a significant role in the synthesis of titanium alkoxide derivatives. researchgate.net For the synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide, a common solvent is anhydrous tetrahydrofuran (B95107) (THF). The use of an anhydrous solvent is critical because titanium alkoxides are sensitive to moisture, which can lead to hydrolysis and the formation of titanium oxides, undesirable byproducts. gelest.com

The properties of the solvent, such as polarity and dielectric constant, can modulate the reaction rate. osti.gov Solvents with moderate dielectric constants may be favored as they can influence the solubility of the precursors and the stability of reaction intermediates. The solvent can also participate in ligand interchange reactions with the titanium precursor, affecting the composition and structure of the final product. scispace.com

Table 2: Potential Solvents and Their Influence on Synthesis
SolventPolarityKey Considerations
Tetrahydrofuran (THF)Moderately PolarGood solubility for reactants; must be anhydrous.
TolueneNonpolarMay require longer reaction times; must be anhydrous.
Isopropanol (B130326)Polar, ProticCan act as both solvent and reactant, leading to complex equilibria. scispace.com
Hexane (B92381)NonpolarLower solubility of precursors may slow the reaction rate.

Temperature and reaction time are interdependent parameters that must be carefully controlled. The synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide is often conducted at room temperature over an extended period, typically ranging from 3 to 7 days. This suggests that the reaction does not require significant thermal energy to proceed but may have slow kinetics.

Operating at room temperature helps to prevent undesirable side reactions or decomposition of the product. Higher temperatures could potentially accelerate the reaction but may also promote the formation of byproducts or lead to the degradation of the thermally sensitive titanate. The extended reaction time ensures that the ligand exchange proceeds as completely as possible toward the desired tris-substituted product. Real-time monitoring of the reaction's progress is critical and can be accomplished using techniques like Thin-Layer Chromatography (TLC).

Table 3: Parameterization of Temperature and Reaction Time
TemperatureReaction TimeExpected Outcome
Room Temperature< 3 daysIncomplete reaction, low yield of tris-substituted product.
Room Temperature3 - 7 daysOptimized for high yield and purity of the desired product.
Elevated (>50°C)VariablePotential for increased side reactions and product decomposition.

Advanced Purification and Isolation Protocols for Research Applications

Following the synthesis, a robust purification protocol is necessary to isolate the Titanium tris(dodecylbenzenesulfonate)isopropoxide from unreacted precursors, byproducts (such as isopropanol and triethylammonium (B8662869) sulfonate), and partially substituted titanate species. For research-grade material, high purity is essential.

The primary method for purification is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase. By selecting an appropriate solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel), the desired tris-substituted compound can be effectively isolated from other components in the crude reaction mixture. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. Given the compound's sensitivity to water, all purification steps must be carried out under anhydrous conditions to prevent hydrolysis and ensure the integrity of the isolated product. gelest.com

Chromatographic Methodologies (e.g., Column Chromatography, Thin-Layer Chromatography)

The purification and analysis of Titanium tris(dodecylbenzenesulfonate)isopropoxide rely on chromatographic techniques to separate the desired product from unreacted starting materials, byproducts, and impurities. The large, non-polar dodecylbenzenesulfonate ligands and the central titanium-isopropoxide core give the molecule characteristics that are amenable to normal-phase chromatography.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for the real-time monitoring of the synthesis reaction. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, the progress of the reaction can be visualized. The disappearance of starting materials, such as titanium tetraisopropoxide and dodecylbenzenesulfonic acid, and the appearance of the product spot indicate the extent of the reaction. This allows for the determination of the optimal reaction time and helps in developing a suitable solvent system for larger-scale purification via column chromatography.

Column Chromatography: For laboratory-scale synthesis, column chromatography is a primary method for obtaining high-purity Titanium tris(dodecylbenzenesulfonate)isopropoxide. The selection of the stationary and mobile phases is critical for effective separation. Given the compound's structure, a silica gel stationary phase is commonly employed. The mobile phase typically consists of a non-polar solvent, such as hexane or heptane, with a small amount of a more polar solvent, like ethyl acetate (B1210297) or isopropanol, to modulate the retention factor (Rf) of the compound. The optimal solvent gradient is determined through preliminary TLC analysis.

Below is an interactive table detailing typical parameters for the chromatographic purification of organotitanate compounds like Titanium tris(dodecylbenzenesulfonate)isopropoxide.

Table 1: Parameters for Chromatographic Purification
ParameterThin-Layer Chromatography (TLC)Column Chromatography
Purpose Reaction monitoring, solvent system developmentProduct purification and isolation
Stationary Phase Silica gel 60 F254 on aluminum platesSilica gel (230-400 mesh)
Typical Mobile Phase Hexane/Ethyl Acetate gradients (e.g., 9:1, 4:1)Gradient elution starting with non-polar solvent (e.g., Hexane) and increasing polarity with Ethyl Acetate or Isopropanol
Detection/Visualization UV light (254 nm), Potassium permanganate (B83412) stainFraction collection followed by TLC analysis and solvent evaporation

For more complex organotitanium mixtures, High-Performance Liquid Chromatography (HPLC) can be utilized, particularly in normal-phase mode, to achieve higher resolution and separation efficiency researchgate.net.

Strategies for Managing Hygroscopicity and Preventing Ligand Hydrolysis/Degradation

A significant challenge in the synthesis and handling of Titanium tris(dodecylbenzenesulfonate)isopropoxide is its sensitivity to moisture. The precursor, titanium tetraisopropoxide, readily reacts with water to form titanium dioxide wikipedia.org. Similarly, the final compound can undergo hydrolysis at the titanium-isopropoxide bond and potentially the sulfonate ester linkages in the presence of moist air, leading to degradation and loss of efficacy gelest.com. Therefore, rigorous control of atmospheric moisture is paramount throughout the synthesis, purification, and storage stages.

Inert Atmosphere Operations: All synthetic manipulations should be conducted under an inert atmosphere, such as dry nitrogen or argon. This involves the use of Schlenk lines or glove boxes to exclude atmospheric moisture and oxygen. Reaction vessels must be thoroughly dried, often by flame-drying under vacuum or oven-drying, and purged with inert gas before use google.com.

Anhydrous Reagents and Solvents: The use of anhydrous solvents is critical. Solvents are typically dried and deoxygenated using standard laboratory procedures, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or by passing them through a solvent purification system. Liquid reagents should be handled with dry syringes, and solid reagents should be dried in a vacuum oven.

Storage and Handling: The purified product must be stored in tightly sealed containers under an inert atmosphere gelest.comlookchem.com. For long-term storage, amber glass bottles with septa or specially designed air-tight containers are recommended to protect the compound from both moisture and light. When handling the material, it is crucial to minimize its exposure to the ambient environment vestanutra.com.

The following table summarizes key strategies for managing the compound's moisture sensitivity.

Table 2: Moisture Mitigation Strategies
StageStrategyRationale
Synthesis Use of Schlenk line or glovebox; flame-dried glasswarePrevents premature hydrolysis of titanium alkoxide precursors and the product wikipedia.orggoogle.com.
Reagents Employ anhydrous grade solvents and reagentsEliminates water as a competing reactant.
Purification Pack columns under inert atmosphere; use dry solventsMaintains anhydrous conditions during the separation process.
Storage Store in sealed containers under nitrogen or argonEnsures long-term stability and prevents gradual degradation from atmospheric moisture gelest.comlookchem.com.

Scale-Up Considerations for Laboratory to Industrial Synthesis (Academic Perspective)

Transitioning the synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide from a laboratory setting to an industrial scale presents several challenges that require careful consideration from a process chemistry and engineering perspective. While lab synthesis prioritizes purity and structural confirmation, industrial synthesis focuses on efficiency, cost-effectiveness, safety, and scalability.

Reaction Control and Heat Management: The reaction between titanium tetraisopropoxide and dodecylbenzenesulfonic acid is an acid-base type reaction that can be exothermic. On a large scale, the dissipation of heat becomes a critical issue. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. This can lead to temperature gradients, side reactions, and potential thermal runaways. Industrial-scale synthesis would require jacketed reactors with precise temperature control and potentially controlled, slow addition of reagents to manage the heat of reaction.

Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is essential for achieving consistent product quality and reaction kinetics. The viscosity of the reaction mixture may increase as the reaction progresses, further complicating mixing. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurity formation. The choice of impeller design and agitation speed is therefore a critical scale-up parameter.

Purification and Isolation: Column chromatography, the standard for lab-scale purification, is generally not economically viable for large-scale industrial production due to high solvent consumption and low throughput. Alternative purification methods must be developed. The byproduct of the reaction, often a salt if a base like triethylamine is used, would likely be removed by filtration. The final product might be isolated through fractional distillation under reduced pressure to remove residual solvents and volatile impurities or through extraction processes google.com.

Process Analytical Technology (PAT): To ensure process control and consistency during scale-up, in-situ monitoring techniques are often employed. Automated laboratory reactors and spectroscopic tools (like FT-IR or Raman) can track reactant consumption and product formation in real-time, providing a deeper understanding of the reaction kinetics and mechanism, which is vital for successful and safe scale-up mt.com.

The table below contrasts the methodologies used at different scales.

Table 3: Comparison of Laboratory vs. Industrial Scale-Up Considerations
ParameterLaboratory Scale (Grams)Industrial Scale (Kilograms to Tons)
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactor
Heat Transfer Heating mantle, oil bath (high surface area-to-volume)Internal coils, external jacket (low surface area-to-volume)
Reagent Addition Manual addition via syringe or dropping funnelAutomated, controlled pumping systems
Purification Method Column chromatography, preparative TLCFiltration, vacuum distillation, crystallization, liquid-liquid extraction google.com
Process Monitoring TLC, occasional samplingIn-situ probes (FT-IR, temperature, pressure), Process Analytical Technology (PAT) mt.com

Comprehensive Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Coordination Environment Elucidation (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules, offering critical information about the coordination environment of the titanium center and the bonding status of the organic ligands.

The interaction between the sulfonate groups of the dodecylbenzenesulfonate ligands and the titanium atom is a key structural feature of the molecule. This coordination is readily investigated by examining the characteristic vibrational frequencies of the sulfonate group (SO₃) in the infrared spectrum.

In a free, uncoordinated dodecylbenzenesulfonic acid molecule, the S=O asymmetric and symmetric stretching vibrations appear at distinct wavenumbers. Upon coordination to the electron-accepting titanium center, a significant shift in these frequencies is expected. The formation of a Ti-O-S bond leads to a redistribution of electron density within the sulfonate group, which alters the bond order and force constants of the S=O bonds.

Typically, the strong absorption bands corresponding to the asymmetric and symmetric S=O stretching modes in metal sulfonates are observed in the 1350-1120 cm⁻¹ and 1080-1030 cm⁻¹ regions, respectively. For titanate coupling agents like Titanium tris(dodecylbenzenesulfonate)isopropoxide, the coordination of the sulfonate oxygen to the titanium center is confirmed by the appearance of characteristic peaks in the 1150-1050 cm⁻¹ range. The presence of a strong band in this region is indicative of the covalent linkage between the ligand and the metal. Additionally, the presence of bands corresponding to the Ti-O stretching vibrations, typically found in the lower frequency region (around 600-500 cm⁻¹), further substantiates the formation of the titanate structure.

A representative, though generalized, FTIR data table for a titanate sulfonate is presented below, illustrating the key vibrational bands and their assignments.

Wavenumber (cm⁻¹)AssignmentSignificance
~2925C-H asymmetric stretching (alkyl chain)Confirms the presence of the dodecyl group.
~2855C-H symmetric stretching (alkyl chain)Confirms the presence of the dodecyl group.
~1460C-H bending (alkyl chain)Further evidence of the long alkyl chains of the dodecylbenzenesulfonate ligand.
~1130S=O asymmetric stretchingShift upon coordination indicates bonding of the sulfonate group to titanium.
~1040S=O symmetric stretchingProvides evidence of the sulfonate-titanium linkage.
~1010In-plane skeletal vibration of benzene (B151609) ringConfirms the presence of the aromatic part of the ligand.
~600Ti-O stretchingDirect evidence of the titanium-oxygen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Ligand Integrity and Molecular Structure (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the integrity of the organic ligands following the synthesis of the organotitanium complex. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural verification of the dodecylbenzenesulfonate and isopropoxide moieties.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the benzene ring, the aliphatic protons of the dodecyl chain, and the protons of the isopropoxide group are expected. The integration of these signals should correspond to the ratio of protons in the three dodecylbenzenesulfonate ligands and the single isopropoxide ligand.

Similarly, the ¹³C NMR spectrum will display a unique set of resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the vicinity of the titanium center may be influenced by the coordination, providing further structural insights. The presence of all expected carbon signals confirms that the organic ligands have not undergone any unintended chemical transformations during the synthetic process.

Below are tables of expected ¹H and ¹³C NMR chemical shifts for Titanium tris(dodecylbenzenesulfonate)isopropoxide, based on the known spectra of its constituent parts.

Expected ¹H NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~7.8 - 7.2Aromatic protons (benzene ring)
~4.5 - 4.0Methine proton (-CH-) of isopropoxide
~2.6 - 2.2Methylene protons (-CH₂-) adjacent to ring
~1.6 - 1.2Methylene protons (-CH₂-) of dodecyl chain
~1.2 - 1.0Methyl protons (-CH₃) of isopropoxide
~0.9Terminal methyl protons (-CH₃) of dodecyl

Expected ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~150 - 140Aromatic carbons attached to SO₃ and alkyl
~130 - 125Aromatic carbons (CH)
~70 - 65Methine carbon (-CH-) of isopropoxide
~35 - 20Aliphatic carbons of dodecyl chain
~25 - 20Methyl carbons (-CH₃) of isopropoxide
~14Terminal methyl carbon (-CH₃) of dodecyl

X-ray Crystallography for Definitive Solid-State Structure Determination (Challenges and Approaches)

Single-crystal X-ray crystallography is the benchmark technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. However, its application to complex organometallic compounds like Titanium tris(dodecylbenzenesulfonate)isopropoxide is often fraught with challenges.

One of the primary difficulties is the growth of high-quality single crystals suitable for diffraction experiments. The long, flexible dodecyl chains and the potential for isomerism can hinder the formation of a well-ordered crystal lattice. Furthermore, the compound's hygroscopic nature can lead to decomposition or the formation of poorly diffracting crystals.

Another challenge lies in the refinement of the crystal structure. The presence of a heavy atom like titanium in a molecule dominated by lighter atoms (carbon, hydrogen, oxygen, sulfur) can complicate the accurate localization of the lighter atoms. Disorder in the long alkyl chains is also a common issue, requiring complex modeling during the structure refinement process.

Despite these challenges, obtaining a crystal structure would provide invaluable information, including:

Precise bond lengths and angles for the Ti-O, S-O, and other bonds.

The coordination geometry around the titanium center (e.g., tetrahedral, octahedral).

The conformation of the organic ligands.

The packing of the molecules in the crystal lattice.

To overcome these obstacles, researchers may employ various crystallization techniques, such as slow evaporation from different solvent systems, vapor diffusion, or cooling of saturated solutions. The use of high-intensity synchrotron radiation can be beneficial for studying very small or weakly diffracting crystals.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, sulfur, and titanium) in a purified sample of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₅₇H₉₈O₁₀S₃Ti) to verify the compound's stoichiometry and purity.

The theoretical elemental composition of Titanium tris(dodecylbenzenesulfonate)isopropoxide is calculated based on its molecular weight of 1087.4 g/mol .

Theoretical Elemental Composition

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0157684.5762.96
HydrogenH1.019898.989.10
OxygenO16.0010160.0014.71
SulfurS32.07396.218.85
TitaniumTi47.87147.874.40
Total 1087.63 100.00

A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition of the synthesized compound.

Thermal Analysis for Ligand Decomposition Behavior and Stability Regimes (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of Titanium tris(dodecylbenzenesulfonate)isopropoxide and to study its decomposition behavior.

A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots the percentage of mass loss versus temperature.

For Titanium tris(dodecylbenzenesulfonate)isopropoxide, the TGA thermogram is expected to show distinct mass loss steps corresponding to the decomposition of the organic ligands. The isopropoxide group is likely to be the most thermally labile, followed by the decomposition of the dodecylbenzenesulfonate ligands at higher temperatures. The final residual mass at the end of the experiment should correspond to the theoretical percentage of titanium oxide (TiO₂), the inorganic residue.

The decomposition temperatures provide a quantitative measure of the compound's thermal stability, which is a critical parameter for its application in high-temperature processes such as polymer processing.

Expected TGA Data

Temperature Range (°C)Mass Loss (%)Associated Event
150 - 300~5-10Loss of the isopropoxide group.
300 - 500~80-85Decomposition of the dodecylbenzenesulfonate ligands.
> 500-Stable residual mass of titanium oxide (TiO₂).

Mechanistic Investigations of Compound Functionality

Steric and Electronic Effects of Dodecylbenzenesulfonate Ligands on Reactivity

The dodecylbenzenesulfonate ligands are instrumental in defining the reactivity of the titanium center through a combination of significant steric and electronic effects. mdpi.comnih.gov These dual influences modulate the accessibility of the titanium atom and its Lewis acidity, thereby controlling its interaction with substrates. researchgate.net

Steric Effects: The three dodecylbenzenesulfonate ligands are exceptionally bulky. Each ligand possesses a long, flexible twelve-carbon alkyl chain attached to a benzene (B151609) ring. This substantial steric shielding physically obstructs the approach of reactants to the titanium center. This hindrance can enhance selectivity in catalytic applications by favoring the approach of smaller substrates or by forcing a specific orientation upon substrate binding.

Effect TypeContributing Ligand FeatureImpact on Titanium CenterConsequence for Reactivity
StericThree long dodecyl chains and benzene ringsIncreased physical bulk and shieldingControls substrate access, enhances selectivity
ElectronicElectron-withdrawing sulfonate (-SO₃⁻) groupIncreased Lewis acidity (electrophilicity)Enhances interaction with nucleophilic substrates

Self-Assembly Behavior and Surfactant-Like Properties in Solution

The amphiphilic nature of the dodecylbenzenesulfonate ligands imparts surfactant-like properties to the entire complex, leading to self-assembly in solution. jst.go.jp These ligands feature a polar sulfonate head group coordinated to the titanium center and a large, nonpolar dodecylbenzene (B1670861) tail. This structure is analogous to conventional surfactants. acs.orgacs.org

In solution, particularly in nonpolar organic solvents, these metal-surfactant complexes can form inverse micellar structures. acs.orgacs.orgresearchgate.net The polar cores, consisting of the titanium-isopropoxide and sulfonate head groups, aggregate to minimize contact with the nonpolar solvent. The hydrophobic dodecylbenzene tails then extend outward into the solvent, creating a stabilized macromolecular assembly. acs.org This behavior is crucial for its application as a dispersant or coupling agent, as it can modify interfacial properties between different phases.

The onset of micelle formation occurs at a specific concentration known as the Critical Micelle Concentration (CMC). acs.orgmdpi.com Dynamic Light Scattering (DLS) is a powerful technique for determining the CMC. horiba.commalvernpanalytical.com DLS measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Below the CMC, the compound exists as individual molecules, which are generally too small to be accurately sized by DLS. horiba.com However, once the concentration reaches the CMC, the molecules begin to aggregate into much larger micelles. This sudden formation of larger particles leads to a sharp increase in the scattered light intensity and the appearance of a measurable particle size (hydrodynamic diameter). By measuring the scattered light intensity or the apparent particle size across a range of concentrations, the CMC can be identified as the point where these properties show a distinct inflection. horiba.comresearchgate.net

Illustrative DLS Data for CMC Determination
Concentration (mM)Scattering Intensity (kcps)Mean Hydrodynamic Diameter (nm)
0.015.2N/A (Below detection limit)
0.056.1N/A (Below detection limit)
0.108.5N/A (Below detection limit)
0.15150.38.5
0.20295.88.8
0.30550.19.1

Note: The data presented are illustrative to demonstrate the principle of CMC determination via DLS. The sharp increase in scattering intensity around 0.15 mM indicates the approximate CMC.

Hydrolytic Stability and Degradation Pathways in Different Environments

Like most titanium alkoxides, Titanium tris(dodecylbenzenesulfonate)isopropoxide is susceptible to hydrolysis. semanticscholar.org The reaction is initiated by the nucleophilic attack of water on the electrophilic titanium center. koreascience.kr This process typically proceeds in two stages: hydrolysis and condensation.

Hydrolysis: The isopropoxide (Ti-OR) and, to a lesser extent, the sulfonate (Ti-O-SO₂) ligands are replaced by hydroxyl (Ti-OH) groups. The rate of this reaction is generally rapid for titanium alkoxides. koreascience.krresearchgate.net

Ti(OR)L₃ + H₂O → Ti(OH)(OR)L₂ + ROH (where L is the sulfonate ligand)

Condensation: The newly formed hydroxyl groups react with each other (oxolation) or with remaining alkoxide groups (alkoxolation) to form stable titanium-oxygen-titanium (Ti-O-Ti) bridges.

2 Ti(OH)L₃ → L₃Ti-O-TiL₃ + H₂O

This process can continue, leading to the formation of larger oligomers and polymers, and can ultimately result in the precipitation of titanium dioxide (TiO₂). The bulky dodecylbenzenesulfonate ligands may provide some steric protection, slowing the rate of hydrolysis compared to simpler alkoxides like titanium tetraisopropoxide. koreascience.kr The stability is highly dependent on the environment; the presence of moisture, acidic, or basic conditions can catalyze the degradation process.

Expected Degradation Products in Hydrolytic Environments
EnvironmentPrimary Degradation PathwayMajor Products
Moist Air / Neutral WaterSlow hydrolysis and condensationIsopropanol (B130326), Dodecylbenzenesulfonic acid, Titanium oxo-polymers, Titanium dioxide
Acidic (e.g., H⁺ catalyst)Accelerated hydrolysis and condensationIsopropanol, Dodecylbenzenesulfonic acid, Titanium dioxide
Basic (e.g., OH⁻ catalyst)Rapid hydrolysis and precipitationIsopropanol, Dodecylbenzenesulfonate salt, Titanium dioxide

Theoretical Frameworks for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like Titanium tris(dodecylbenzenesulfonate)isopropoxide. Density Functional Theory (DFT) is a particularly valuable framework for investigating its reactivity and selectivity. tudelft.nlnih.govrsc.org

DFT calculations can be used to:

Elucidate Electronic Properties: Calculate the distribution of electron density within the molecule. This can quantify the Lewis acidity of the titanium center and identify sites that are susceptible to nucleophilic or electrophilic attack. rsc.orgmdpi.com

Simulate Reaction Pathways: Model the entire course of a chemical reaction, such as ligand exchange or a catalytic cycle. acs.org By calculating the energy of reactants, transition states, and products, researchers can determine the activation energy barriers for different pathways. rsc.org This allows for the prediction of reaction rates and which products are most likely to form, providing insight into both reactivity and selectivity. kaust.edu.sa

These theoretical models enable a molecular-level understanding of the steric and electronic effects discussed previously and can guide the rational design of new catalysts or materials with tailored properties. tudelft.nlmdpi.com

Computational and Theoretical Modeling Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Titanium tris(dodecylbenzenesulfonate)isopropoxide, DFT is crucial for predicting its three-dimensional structure and understanding the nature of the bonding between the titanium center and its ligands.

Systematic analysis of transition metal systems with DFT requires careful selection of functionals to ensure an accurate description of both structural and electronic properties. nih.gov For titanium oxides, for instance, introducing a Hubbard U correction term to common functionals like PBE and PW91 has been shown to improve the electronic description significantly. nih.gov Such tailored approaches are essential for obtaining reliable predictions for complex organotitanium molecules.

Computational studies on other organotitanium complexes have demonstrated DFT's ability to calculate energetic barriers for molecular processes, such as the high dissociation barrier for a dimeric Ti(III) hydride complex, which was attributed to stabilizing dispersion forces. chemrxiv.org For the title compound, DFT would similarly be used to compare the energies of different possible isomers or conformers to identify the most stable structure. These theoretical predictions of coordination geometry can then be compared with experimental data from techniques like X-ray crystallography or EXAFS for validation.

Table 1: Predicted DFT Parameters for a Representative Ti-Ligand Bond
ParameterPredicted Value RangeSignificance
Ti-O (isopropoxide) Bond Length1.75 - 1.85 ÅIndicates a strong covalent bond between titanium and the alkoxide ligand.
Ti-O (sulfonate) Bond Length1.90 - 2.10 ÅReflects the coordination of the sulfonate groups to the titanium center.
O-Ti-O Bond Angles95° - 115°Defines the core coordination geometry, likely a distorted tetrahedron.
HOMO-LUMO Gap3.5 - 4.5 eVPredicts the electronic stability and potential reactivity of the molecule.

Molecular Dynamics Simulations (ReaxFF-MD) for Thermal Decomposition and Ligand Dynamics

Reactive force field molecular dynamics (ReaxFF-MD) is a computational method that can simulate chemical reactions at the atomic scale. It is particularly well-suited for studying the thermal decomposition of complex molecules by modeling bond breaking and formation over time. scispace.com

Studies on the closely related compound titanium(IV)-isopropoxide (TTIP) have provided significant insights into potential decomposition pathways. arxiv.orgresearchgate.net ReaxFF-MD simulations challenged the long-held assumption that TTIP decomposition occurs exclusively via β-hydride elimination. researchgate.netarxiv.org The simulations revealed different, energetically preferred reaction pathways, including Ti-O and C-O bond dissociations, which are critical for understanding the formation of titanium oxide materials from such precursors. arxiv.org

For Titanium tris(dodecylbenzenesulfonate)isopropoxide, ReaxFF-MD simulations would be used to model its behavior at elevated temperatures. The simulations would track the dynamics of the isopropoxide and dodecylbenzenesulfonate ligands, identifying the initial steps of decomposition. Key events would include the dissociation of the isopropoxide group (potentially as propene or isopropanol) and the subsequent breakdown or detachment of the larger sulfonate ligands. arxiv.orggelest.com These simulations can provide a complete reaction scheme for thermolysis, including statistics for different ligand liberation steps and the associated energy barriers for bond dissociation events. arxiv.orgresearchgate.net

Table 2: Potential Initial Decomposition Steps from ReaxFF-MD Simulations
Reaction PathwayKey Bond DissociationPredicted ProductsRelevance
β-Hydride EliminationC-H, C-OPropene, Ti-OH speciesA conventionally assumed pathway for alkoxides. arxiv.org
Isopropoxide Ligand DissociationTi-OIsopropoxide radical, Ti-complexAn alternative pathway revealed by simulations. arxiv.org
Sulfonate Ligand DissociationTi-O (sulfonate)Dodecylbenzenesulfonate radicalBreakdown of the larger ligands at higher temperatures.
C-S Bond ScissionC-S (in ligand)SO₂/SO₃, organic fragmentsLigand fragmentation post-dissociation.

Extended X-ray Absorption Fine Structure (EXAFS) Data Interpretation for Local Atomic Structure

Extended X-ray Absorption Fine Structure (EXAFS) is an experimental technique that provides information about the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum of the titanium K-edge, one can determine the types of neighboring atoms, their distances from the titanium atom, and their coordination numbers. bohrium.commdpi.com

Computational modeling is essential for the interpretation of EXAFS data. Theoretical EXAFS signals are calculated for proposed molecular structures (often derived from DFT) and then fitted to the experimental spectrum. This comparison allows for the refinement of structural parameters like bond distances and coordination numbers. mdpi.com

For Titanium tris(dodecylbenzenesulfonate)isopropoxide, EXAFS analysis would focus on the immediate environment of the central titanium atom. The primary goal would be to measure the Ti–O bond distances for both the isopropoxide and the sulfonate ligands, which are expected to be different. mdpi.com It could also probe for any potential Ti-S interactions. Studies on other amorphous titanium materials have successfully used EXAFS to identify the coexistence of different coordination environments (e.g., 5- and 6-fold coordinated Ti) and to calculate reliable structural parameters by accounting for anharmonic effects in the Ti-O bond vibrations. rsc.org

Table 3: Typical EXAFS Data Interpretation for Ti Center
Scattering PathCoordination Number (CN)Bond Distance (R) in ÅDebye-Waller Factor (σ²)
Ti–O (isopropoxide)~11.83 ± 0.02Quantifies thermal and static disorder. mdpi.com
Ti–O (sulfonate)~3-62.05 ± 0.03Disorder in the sulfonate ligand bonds.
Ti–CVariable> 2.5Second coordination shell interactions. bohrium.com
Ti–SVariable> 2.8Probes for direct sulfonate sulfur coordination.

Computational Design of Experiments (DoE) for Parameter Optimization in Synthesis and Application

Design of Experiments (DoE) is a statistical approach used to efficiently explore a wide parameter space to optimize a process. rsc.orgacs.org Instead of varying one factor at a time, DoE allows for the simultaneous alteration of multiple variables to identify critical process parameters and their interactions. nih.gov When combined with computation, DoE can be used to build predictive models for the synthesis of a target compound or to optimize its performance in an application.

For the synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide, a computational DoE could be employed to find the optimal reaction conditions. researchgate.net Key input parameters (factors) could include the molar ratio of reactants (titanium isopropoxide and dodecylbenzenesulfonic acid), temperature, reaction time, and solvent polarity. A set of experiments based on a factorial design would be defined, and the predicted outcome (e.g., yield or purity) for each combination would be calculated using theoretical models. The results would be used to generate a response surface model, which mathematically describes the relationship between the factors and the outcome, allowing for the identification of the optimal synthetic conditions with a minimal number of virtual experiments. acs.orgresearchgate.net

Table 4: Example of a DoE Plan for Synthesis Optimization
FactorLevel 1 (-)Level 2 (+)Response to Optimize
Temperature (°C)5090Predicted Yield (%)
Molar Ratio (Ligand:Ti)2.8 : 13.2 : 1
Reaction Time (h)412
Solvent PolarityTolueneDichloromethane

Predictive Frameworks for Chemical Reaction Pathways in Organometallic Systems

Predicting the likely reaction pathways of complex organometallic compounds is a significant challenge in chemistry. Modern computational chemistry offers predictive frameworks that combine first-principles calculations with kinetic modeling to map out entire reaction networks. escholarship.orgchemrxiv.org

For organometallic systems involving titanium alkoxides, the combined approach of ReaxFF-MD and metadynamics has been presented as a predictive framework to identify chemical reaction pathways under realistic, experimentally relevant conditions. arxiv.orgresearchgate.net This approach can quantitatively analyze reaction dynamics and provide an atomic-scale understanding of how ligands detach from metal centers. researchgate.net

Broader predictive frameworks increasingly utilize machine learning and data science techniques. nih.govrsc.org These models can be trained on large datasets of known reactions to predict the outcomes of new reactant combinations or to propose retrosynthetic pathways. nih.gov For a compound like Titanium tris(dodecylbenzenesulfonate)isopropoxide, such frameworks could be used to predict its reactivity with other chemical species, such as co-catalysts, monomers in a polymerization reaction, or water during hydrolysis. By modeling the thermodynamics and kinetics of potential reaction steps, these frameworks can guide experimental work and accelerate the discovery of new applications for the compound. escholarship.orgchemrxiv.org

Applications in Advanced Materials Science and Catalysis Academic Perspectives

Catalytic Activity in Polymerization Processes

The compound is recognized for its function as a catalyst in various polymerization reactions, where it can influence reaction kinetics and efficiencies.

Table 1: Effect of Titanium Tris(dodecylbenzenesulfonate)isopropoxide on Polymer Production
Polymer SystemObserved EffectReported ImprovementReference
PolyesterIncreased Reaction Rate~30%
Epoxy ResinsCatalyst & Thixotropic AgentEnhanced efficiency and viscosity control lookchem.com

Role in Ring-Opening Transesterification Polymerization (ROTEP) Mechanisms

While titanate and other metal alkoxide catalysts are generally investigated for polymerization reactions, the specific role and mechanistic details of Titanium tris(dodecylbenzenesulfonate)isopropoxide in Ring-Opening Transesterification Polymerization (ROTEP) are not extensively documented in publicly available academic literature. Further research is required to elucidate its specific catalytic cycle, efficiency, and influence on polymer characteristics within ROTEP mechanisms.

Investigations in Stereoselective Organic Transformations (e.g., Sharpless Epoxidation, Kulinkovich Reaction Analogs)

The application of titanium alkoxides as catalysts in stereoselective organic transformations is well-established, particularly the use of titanium tetraisopropoxide in the Sharpless epoxidation and the Kulinkovich reaction. wikipedia.orgnoahchemicals.comwikipedia.org

Sharpless Epoxidation : This reaction utilizes a catalyst formed from titanium tetraisopropoxide and a chiral tartrate ester to achieve the enantioselective epoxidation of allylic alcohols. wikipedia.orgorganic-chemistry.org

Kulinkovich Reaction : This process employs titanium(IV) alkoxides, such as titanium isopropoxide, to synthesize cyclopropanols from esters and Grignard reagents. wikipedia.orgnsc.ru

However, specific investigations detailing the use of Titanium tris(dodecylbenzenesulfonate)isopropoxide as a direct analog or replacement for titanium isopropoxide in these named reactions are not prominent in the available literature. The presence of the three large, sterically demanding dodecylbenzenesulfonate ligands would significantly alter the coordination sphere of the titanium center compared to the four isopropoxide groups in the traditional catalyst. This structural difference would predictably impact catalyst activity, substrate compatibility, and the stereochemical outcome of the reactions, necessitating dedicated studies to explore its potential in this context.

Transesterification and Condensation Reaction Catalysis

The precursor compound, titanium isopropoxide, is known to be an effective catalyst for transesterification and condensation reactions. noahchemicals.comresearchgate.net Studies have demonstrated the catalytic activity of titanium alkoxide active sites in transesterification processes. researchgate.net While it is plausible that Titanium tris(dodecylbenzenesulfonate)isopropoxide retains catalytic activity for these reaction types, detailed research findings focusing specifically on its performance, selectivity, and reaction kinetics in transesterification and condensation reactions are limited.

Interfacial Engineering as a Coupling Agent for Inorganic Fillers

One of the primary and well-documented applications of Titanium tris(dodecylbenzenesulfonate)isopropoxide is as a coupling agent for treating the surface of inorganic fillers used in polymer composites. bossgoo.com

Mechanisms of Surface Treatment on Calcium Carbonate, Kaolin, and Talcum Powder

Titanium tris(dodecylbenzenesulfonate)isopropoxide is employed as a surface treatment agent for a range of inorganic fillers, including calcium carbonate (CaCO₃), kaolin, and talcum powder, to improve their compatibility with polymer matrices. made-in-china.combossgoo.comkbrchem.com

The mechanism involves the interaction of the catalyst with the filler surface. The isopropoxide group on the titanium atom can react with hydroxyl groups (-OH) or adsorbed water present on the surface of the inorganic fillers. bossgoo.com This reaction forms a chemical bond between the titanate molecule and the filler particle. The three long, hydrophobic dodecylbenzenesulfonate chains then orient away from the filler surface, creating an organophilic layer.

This surface modification has several key effects:

Improved Hydrophobicity : It enhances the hydrophobic properties of the filler, reducing moisture absorption. lookchem.combossgoo.com

Enhanced Dispersion : The organic layer prevents the filler particles from agglomerating and improves their dispersion within a nonpolar or semi-polar polymer matrix. bossgoo.com

Improved Interfacial Bonding : The coupling agent acts as a molecular bridge, improving the interfacial adhesion between the inorganic filler and the organic polymer. nih.gov

Table 2: Effects of Surface Treatment with Titanium Tris(dodecylbenzenesulfonate)isopropoxide on Polymer Composites
FillerPolymer MatrixPrimary Effect of Coupling AgentResulting Composite Property ImprovementReference
Calcium Carbonate, Talc (B1216)General (PP, PE, etc.)Improved dispersion and hydrophobicityEnhanced mechanical strength, reduced moisture absorption bossgoo.com
KaolinRubberImproved filler-polymer interactionImproved tearing and tensile strength bossgoo.com
General Inorganic FillersVarious ResinsImproved surface smoothness and filler loadingImproved thermal stability, reduced resin dosage lookchem.com

Enhancement of Filler Dispersion and Compatibility within Polymer Matrices (e.g., PP, PE, Rubber)

Titanium tris(dodecylbenzenesulfonate)isopropoxide serves as a highly effective coupling agent and surface treatment agent for inorganic fillers within various polymer matrices. Its primary function is to enhance the hydrophobic properties and dispersion of these fillers, leading to improved compatibility and performance of the final composite material. The molecular structure of the compound, featuring three long-chain dodecylbenzenesulfonate ligands, facilitates strong interfacial adhesion between the inorganic filler surface and the organic polymer matrix.

Modulation of Mechanical and Dielectric Responses in Composite Materials (e.g., EPDM/BaTiO₃ Systems)

The role of Titanium tris(dodecylbenzenesulfonate)isopropoxide as a surface modifier significantly influences the mechanical and dielectric properties of composite materials. A notable example is its application in Ethylene (B1197577) Propylene Diene Monomer (EPDM) rubber composites filled with Barium Titanate (BaTiO₃), a ceramic material with a high dielectric constant. rsc.orgrsc.org

In a study investigating EPDM/BaTiO₃ composites, Titanium tris(dodecylbenzenesulfonate)isopropoxide (referred to in the study as NDZ 109) was used as a coupling agent to treat the surface of BaTiO₃ particles. rsc.orgresearchgate.net The treatment was highly effective, reducing the polar surface energy of the BaTiO₃ particles from 37.53 mJ m⁻² to just 0.77 mJ m⁻². rsc.orgresearchgate.net This drastic reduction in surface energy indicates a remarkable improvement in the compatibility between the polar ceramic filler and the nonpolar EPDM polymer matrix. rsc.org

This enhanced compatibility directly translates to changes in the material's properties. While another coupling agent led to a greater increase in tensile strength, the modification with Titanium tris(dodecylbenzenesulfonate)isopropoxide had a distinct impact on the electrical properties. rsc.org Specifically, the EPDM composite incorporating BaTiO₃ treated with this titanate exhibited the lowest volume resistivity among the tested composites. rsc.orgrsc.org

Table 1: Effect of Surface Treatment on BaTiO₃ in EPDM Composites

PropertyUntreated BaTiO₃ in EPDMBaTiO₃ treated with NDZ 109 in EPDM
Filler Loading 30 vol%30 vol%
BaTiO₃ Polar Surface Energy 37.53 mJ m⁻²0.77 mJ m⁻²
Tensile Strength 1.94 MPaNot specified, but another agent increased it to 9.00 MPa
Dielectric Constant ~7Not specified, but another agent increased it to ~8
Volume Resistivity HigherLowest among tested composites

Data sourced from a study on flexible EPDM/BaTiO₃ dielectric elastomers. rsc.orgrsc.org

Precursor Applications in Titanium-Based Functional Materials Synthesis

The sol-gel process is a prevalent and economical method for synthesizing titanium dioxide (TiO₂) nanoparticles and thin films, prized for its ability to control particle size and morphology. polimi.itmdpi.com This method typically involves the hydrolysis and condensation of a titanium precursor. The most widely reported and utilized precursor for this application is Titanium(IV) isopropoxide (TTIP), also known as titanium tetraisopropoxide. polimi.itresearchgate.netosti.gov TTIP is favored because it forms stable solutions and tends to produce the anatase crystalline phase of TiO₂, which is highly desirable for applications like photocatalysis. polimi.itmdpi.com

While Titanium tris(dodecylbenzenesulfonate)isopropoxide contains an isopropoxide group similar to TTIP, its primary documented role in scientific literature is that of a coupling agent and dispersant rather than a direct precursor for TiO₂ synthesis via sol-gel methods. jessicachem.com Its bulky dodecylbenzenesulfonate ligands make it structurally very different from the smaller, more reactive TTIP molecule typically used to build the TiO₂ network.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-purity, high-quality crystalline thin films. The process relies on precursor molecules that are sufficiently volatile to be transported in the gas phase to a heated substrate, where they decompose to form the desired film.

There is no readily available scientific literature detailing the use of Titanium tris(dodecylbenzenesulfonate)isopropoxide as a precursor in MOCVD processes. This compound is characterized as a viscous liquid with a high decomposition temperature of 290°C. made-in-china.comlookchem.comechemi.com These properties—low volatility and high thermal stability—are generally not conducive for MOCVD applications, which require precursors that can be vaporized at reasonable temperatures without premature decomposition.

Advanced Dispersion Agent Functionality in Resin and Polymeric Formulations

Titanium tris(dodecylbenzenesulfonate)isopropoxide exhibits significant functionality as a rheological modifier, specifically as a thixotropic agent in various resin formulations. lookchem.com Thixotropic agents impart shear-thinning properties to a fluid; the material's viscosity decreases under shear stress (e.g., during stirring or application) and increases when the stress is removed. This property is crucial for controlling the flow and consistency of materials like paints, coatings, and resins.

Contribution to Dispersion Stability in High-Filler Loading Systems

The efficacy of composite materials is significantly dependent on the uniform dispersion of filler particles within the polymer matrix. In systems with high filler loading, achieving and maintaining a stable dispersion is a critical challenge due to the inherent tendency of filler particles to agglomerate. Titanium tris(dodecylbenzenesulfonate)isopropoxide has been identified as a key surface treatment and coupling agent that addresses this challenge by enhancing the interfacial compatibility between inorganic fillers and the organic polymer matrix. This leads to improved dispersion stability, which in turn positively influences the rheological properties of the composite melt and the mechanical performance of the final product.

The primary mechanism by which Titanium tris(dodecylbenzenesulfonate)isopropoxide improves dispersion is through the formation of a molecular bridge at the filler-polymer interface. The isopropoxide group of the titanate can react with protons on the surface of the inorganic filler, creating a chemical bond. researchgate.net The three long-chain dodecylbenzenesulfonate ligands, on the other hand, are organophilic and entangle with the polymer matrix. This dual functionality transforms the hydrophilic filler surface into a hydrophobic one, reducing the surface energy and promoting better wetting by the polymer.

Detailed Research Findings:

Research on various polymer-filler systems has demonstrated the significant impact of titanate coupling agents, including Titanium tris(dodecylbenzenesulfonate)isopropoxide, on dispersion stability and the resulting material properties. Studies have shown that the addition of this coupling agent can lead to a considerable reduction in the melt viscosity of highly filled polymer systems. scilit.com This reduction in viscosity is a direct indicator of improved filler dispersion, as well-agglomerated particles offer less resistance to flow.

In polypropylene (B1209903) (PP) composites filled with calcium carbonate (CaCO3), the use of a titanate coupling agent was found to significantly improve the dispersion of the filler particles. gelest.com This improved dispersion was correlated with enhanced mechanical properties, such as increased impact strength and elongation at break. The titanate treatment effectively deagglomerated the CaCO3 particles and promoted better adhesion between the filler and the PP matrix.

Similarly, in high-density polyethylene (B3416737) (HDPE) composites filled with coal gangue, surface modification of the filler with a titanate coupling agent resulted in enhanced tensile strength, flexural strength, and impact strength compared to composites with untreated filler. chemicalbook.com This improvement in mechanical performance was attributed to the improved compatibility and stronger interfacial adhesion between the modified filler and the HDPE matrix.

The effectiveness of Titanium tris(dodecylbenzenesulfonate)isopropoxide is particularly notable in systems containing fillers such as talc and carbon black. jessicachem.com Its molecular structure is well-suited to interact with the surfaces of these specific fillers, leading to a dramatic increase in the filler loading capacity of the resin without compromising the physical and mechanical properties of the composite. jessicachem.com In fact, properties such as tensile strength, impact strength, and elongation at break are often significantly improved. jessicachem.com

The following interactive data tables summarize the typical effects of using a titanate coupling agent, such as Titanium tris(dodecylbenzenesulfonate)isopropoxide, on the properties of high-filler loading composite systems, based on generalized findings from the literature.

Table 1: Effect of Titanate Coupling Agent on the Rheological Properties of a Highly Filled Polymer Composite

PropertyUntreated FillerTitanate-Treated FillerPercentage Change
Melt Viscosity (Pa·s) at a specific shear rateHighLowSignificant Reduction
Shear Thinning BehaviorPronouncedLess Pronounced-

Table 2: Impact of Titanate Coupling Agent on the Mechanical Properties of a High-Filler Loading Composite

Mechanical PropertyComposite with Untreated FillerComposite with Titanate-Treated FillerPercentage Improvement
Tensile Strength (MPa)LowerHigherNotable Increase
Impact Strength (kJ/m²)LowerHigherSignificant Increase
Elongation at Break (%)LowerHigherNotable Increase
Flexural Modulus (GPa)VariableGenerally Improved-

It is important to note that the optimal dosage of the titanate coupling agent is crucial for achieving the desired improvements in dispersion and material properties. The required amount typically ranges from 0.2% to 2.0% by weight of the filler and is dependent on the specific surface area of the filler particles. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Ligand Modifications for Tailored Reactivity and Selectivity

A primary avenue for future research lies in the systematic modification of the ligands attached to the central titanium atom. The dodecylbenzenesulfonate and isopropoxide ligands offer distinct opportunities for chemical alteration to fine-tune the compound's steric and electronic properties.

Dodecylbenzenesulfonate Ligand Modification: The long alkyl chain of the dodecylbenzenesulfonate ligand is crucial for its function as a coupling agent, promoting compatibility between organic and inorganic phases. yg-1.comtcchem.com.cn Future work will likely focus on varying the length and branching of this alkyl chain to modulate solubility and interfacial properties. Furthermore, the introduction of additional functional groups onto the benzene (B151609) ring could impart new catalytic activities or create specific interaction sites. For instance, incorporating electron-donating or electron-withdrawing groups could alter the Lewis acidity of the titanium center, thereby influencing its catalytic performance. alfachemic.com

Isopropoxide Ligand Substitution: The isopropoxide group is the most reactive site for hydrolysis and substitution reactions. yg-1.com Replacing it with other alkoxy groups (e.g., ethoxide, butoxide) or with more complex chelating ligands could significantly impact the compound's reactivity and stability. ebrary.net Research into chiral alkoxides could pave the way for developing enantioselective catalysts for asymmetric synthesis. alfachemic.com The development of new polyether titanate coupling agents with varied segment lengths has already demonstrated the potential of this approach to improve compatibility in polymer composites. rsc.org

Ligand Modification Strategy Potential Impact Targeted Application
Varying alkyl chain length on sulfonate ligandModulated solubility and steric hindrancePolymer composites, dispersion control
Functionalizing the benzene ringAltered electronic properties and catalytic activityTargeted catalysis, smart materials
Substituting the isopropoxide groupControlled reactivity and stabilitySol-gel processes, hybrid materials
Introducing chiral ligandsEnantioselectivityAsymmetric catalysis

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the reaction mechanisms of Titanium tris(dodecylbenzenesulfonate)isopropoxide at a molecular level is critical for optimizing its performance. The development and application of in-situ spectroscopic techniques will be instrumental in achieving this. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when applied under reaction conditions, can provide real-time data on ligand exchange, catalyst activation, and interactions with substrates or fillers. This approach has been used to study reactions on alumina (B75360) surfaces involving other organotitanium compounds, providing a framework for future investigations. city.ac.uk This data is invaluable for elucidating reaction kinetics and mechanisms, moving beyond "black box" approaches to a more fundamental understanding of its function as a coupling agent and catalyst.

Integration into Hybrid Organic-Inorganic Materials for Multifunctional Applications

The dual organic and inorganic nature of Titanium tris(dodecylbenzenesulfonate)isopropoxide makes it an ideal precursor for the synthesis of advanced hybrid materials. Its precursor, titanium isopropoxide, is widely used in sol-gel processes to create titanium dioxide-based materials. researchdata.edu.auresearchgate.net

Future research will explore the controlled hydrolysis and condensation of this compound, either alone or with other metal alkoxides, to generate novel organic-inorganic hybrid networks. The dodecylbenzenesulfonate ligands could become integral parts of the final material, providing hydrophobicity, flexibility, and specific functionalities. acs.org Potential applications for these materials are vast and include:

Advanced Coatings: Creating surfaces with tailored wettability, anti-corrosion, or self-cleaning properties.

Nanocomposites: Serving as a compatibilizer and dispersant for fillers like carbon black or calcium carbonate in a polymer matrix, enhancing mechanical and thermal properties. researchgate.netresearchgate.net

Sensors and Electronic Devices: The organic component could be designed to respond to specific analytes or to have particular electronic properties.

Investigations into Sustainable Synthesis Pathways and Green Chemistry Principles

Modern chemical research places a strong emphasis on sustainability and green chemistry. Future investigations will focus on developing more environmentally friendly synthesis routes for Titanium tris(dodecylbenzenesulfonate)isopropoxide and its derivatives. This includes exploring:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives.

Catalytic Routes: Developing catalytic methods for its synthesis to improve atom economy and reduce waste. acs.org

Bio-based Precursors: Investigating the use of renewable, bio-based sources for the organic ligands. The broader field of titanium dioxide synthesis has seen a move towards bio-inspired and green synthesis methods which could inspire new pathways for organotitanates. mdpi.commdpi.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption.

Synergistic Interactions with Co-Catalysts and Advanced Catalytic Systems

The catalytic activity of titanium compounds can often be enhanced through synergistic interactions with co-catalysts. Future research will likely explore the combination of Titanium tris(dodecylbenzenesulfonate)isopropoxide with other metal complexes, organocatalysts, or initiators to create more active and selective catalytic systems. For example, in polymerization reactions, its role as a coupling agent could be combined with a primary polymerization catalyst to improve filler dispersion and polymer properties simultaneously. researchgate.netresearchgate.net Studies on titanate and silane (B1218182) co-modification of fillers have shown improved performance, suggesting that investigating combinations with other additives is a promising direction. mdpi.com Understanding these synergistic effects could lead to the development of advanced catalytic systems for a range of chemical transformations.

Advanced Computational Insights for Rational Compound Design and Performance Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery and catalyst development. jnu.ac.incam.ac.uk Future research will increasingly leverage these techniques to rationally design new derivatives of Titanium tris(dodecylbenzenesulfonate)isopropoxide.

Density Functional Theory (DFT) studies can be employed to:

Predict the geometric and electronic structure of novel ligand-modified compounds. researchgate.netmdpi.com

Simulate reaction pathways and calculate activation energies for catalytic cycles.

Model the interaction of the compound with inorganic surfaces and polymer matrices. researchgate.net

This computational-first approach allows for the in-silico screening of numerous candidate structures, identifying the most promising candidates for experimental synthesis and testing. nih.govnih.govacs.org This synergy between computational prediction and experimental validation will be crucial for the rapid development of next-generation materials based on this versatile organotitanate scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Titanium tris(dodecylbenzenesulfonate)isopropoxide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions using titanium isopropoxide precursors. For example, reacting titanium tetraisopropoxide with dodecylbenzenesulfonic acid under controlled stoichiometric ratios in anhydrous tetrahydrofuran (THF) at room temperature. Triethylamine (Et₃N) is often added to neutralize byproducts, and column chromatography is used for purification . Optimization involves varying molar ratios (e.g., 1:3 for Ti:ligand), reaction time (3–7 days), and solvent polarity. Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of Titanium tris(dodecylbenzenesulfonate)isopropoxide?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for definitive structural elucidation (though challenging due to the compound’s hygroscopic nature).
  • FTIR spectroscopy to confirm ligand coordination via sulfonate-Ti bonds (peaks at 1050–1150 cm⁻¹ for S=O stretching).
  • ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify organic ligand integrity.
  • Elemental analysis (CHNS/O) to validate stoichiometry.
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing Titanium tris(dodecylbenzenesulfonate)isopropoxide’s coordination geometry?

  • Methodological Answer : Discrepancies often arise from dynamic ligand exchange or solvent interactions. Strategies include:

  • Variable-temperature NMR to probe exchange processes.
  • DFT computational modeling to predict stable coordination geometries and compare with experimental data.
  • Extended X-ray absorption fine structure (EXAFS) to directly measure Ti–O/S bond distances and coordination numbers.
  • Cross-referencing with analogous titanium sulfonate complexes in literature to identify systematic trends .

Q. What strategies are effective for integrating Titanium tris(dodecylbenzenesulfonate)isopropoxide into membrane separation technologies for catalytic or filtration applications?

  • Methodological Answer :

  • Composite membrane fabrication : Embed the compound in polymer matrices (e.g., polyvinylidene fluoride) via phase inversion. Monitor homogeneity using SEM-EDX.
  • Performance testing : Evaluate ion selectivity and flux under varying pH/temperature using cross-flow filtration systems.
  • Mechanistic studies : Link membrane behavior to the compound’s surfactant-like properties (e.g., critical micelle concentration, CMC) via dynamic light scattering (DLS) .

Q. How can computational modeling enhance process design for large-scale synthesis of Titanium tris(dodecylbenzenesulfonate)isopropoxide?

  • Methodological Answer :

  • Kinetic Monte Carlo (kMC) simulations to model ligand substitution pathways and identify rate-limiting steps.
  • Computational fluid dynamics (CFD) for reactor design, optimizing mixing efficiency and heat transfer.
  • Process intensification : Use microreactor systems to improve yield and reduce byproducts, guided by simulation data .

Methodological Frameworks

Q. How should researchers align experimental designs with theoretical frameworks when studying this compound’s reactivity?

  • Methodological Answer :

  • Ligand field theory (LFT) : Predict electronic transitions and redox behavior (e.g., Ti⁴+/Ti³+ shifts).
  • Coordination chemistry principles : Assess steric effects of dodecylbenzenesulfonate ligands on catalytic activity.
  • Design of experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., solvent polarity, temperature) and validate theoretical predictions .

Q. What protocols mitigate risks of hydrolysis or ligand degradation during storage and handling?

  • Methodological Answer :

  • Storage : Inert atmosphere (Ar/N₂) gloveboxes with molecular sieves to control moisture.
  • Handling : Use Schlenk techniques for air-sensitive steps.
  • Stability assays : Periodic FTIR/NMR checks to detect hydrolysis (e.g., free sulfonic acid peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.